molecular formula C22H17NO2 B14423396 5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole CAS No. 83959-86-8

5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole

Cat. No.: B14423396
CAS No.: 83959-86-8
M. Wt: 327.4 g/mol
InChI Key: GGFKOKGUIWVWTJ-UHFFFAOYSA-N
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Description

“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Biphenyl and Methoxyphenyl Precursors: Using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization reaction.

    Reaction Conditions: The reaction may be carried out under reflux conditions with solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative.

    4-Phenyl-2-methoxyphenyl-1,3-oxazole: Similar structure with different substituents.

Uniqueness

“5-([1,1’-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole” is unique due to its specific combination of biphenyl and methoxyphenyl groups, which may impart distinct chemical and physical properties.

Properties

83959-86-8

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C22H17NO2/c1-24-20-10-6-5-9-19(20)22-23-15-21(25-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3

InChI Key

GGFKOKGUIWVWTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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